1-Chloroundecane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70016. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

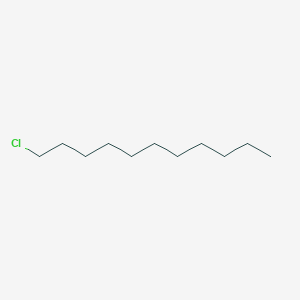

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloroundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKKNUKCXPWZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062448 | |

| Record name | Undecane, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2473-03-2 | |

| Record name | 1-Chloroundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2473-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecane, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002473032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLOROUNDECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecane, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloroundecane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U47K7QVJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloroundecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloroundecane, a chlorinated long-chain alkane. The information presented herein is intended to support research and development activities by providing detailed data on its chemical and physical properties, established protocols for its synthesis and purification, and essential safety and handling information.

Core Properties and CAS Number

This compound is a colorless to light yellow liquid.[1] Its unique properties make it a valuable intermediate in various chemical syntheses. The Chemical Abstracts Service (CAS) has assigned the number 2473-03-2 to this compound.[1][2][3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below for easy reference and comparison.

| Identifier | Value | Reference |

| CAS Number | 2473-03-2 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₃Cl | [1][2][3][4] |

| Molecular Weight | 190.76 g/mol | [4] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | n-Undecyl chloride, Undecyl chloride | [2][3] |

| Physical Property | Value | Reference |

| Boiling Point | 242 °C | [5][6] |

| Melting Point | -17 °C | [5] |

| Density | 0.870 g/cm³ | [5] |

| Solubility | Practically insoluble in water. | [5] |

| logP | 6.31 | [5] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the chlorination of 1-undecanol (B7770649). A detailed experimental protocol for this transformation is provided below, followed by a procedure for the purification of the crude product.

Experimental Protocol: Synthesis of this compound from 1-Undecanol

This procedure details the conversion of 1-undecanol to this compound using thionyl chloride. This method is efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.

Materials:

-

1-Undecanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Anhydrous diethyl ether or other suitable anhydrous solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a drying tube containing a suitable desiccant (e.g., calcium chloride) to protect the reaction from atmospheric moisture.

-

Reagent Preparation: Charge the flask with 1-undecanol and dissolve it in a suitable anhydrous solvent like diethyl ether.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction mixture can then be gently heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether. Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Experimental Protocol: Purification by Vacuum Distillation

Due to its relatively high boiling point, this compound is best purified by vacuum distillation to prevent decomposition at atmospheric pressure.

Materials:

-

Crude this compound

-

Vacuum distillation apparatus (including a round-bottom flask, a distillation head with a condenser, a receiving flask, and a vacuum adapter)

-

Vacuum pump

-

Cold trap

-

Heating mantle

-

Stir bar or boiling chips

-

Manometer

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all ground glass joints are properly greased and sealed to maintain a good vacuum. Place a stir bar or boiling chips in the distillation flask containing the crude this compound.

-

System Evacuation: Connect the apparatus to a vacuum pump via a cold trap. Slowly evacuate the system to the desired pressure.

-

Distillation: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the material has vaporized to avoid the concentration of potentially explosive peroxides in the distillation pot.

-

Product Recovery: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum. The purified this compound is collected from the receiving flask.

Mandatory Visualizations

To aid in the understanding of the experimental workflow, the following diagrams have been generated using the DOT language.

References

Physical and chemical properties of 1-Chloroundecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroundecane (C₁₁H₂₃Cl) is a long-chain alkyl halide that serves as a versatile intermediate and building block in organic synthesis. Its chemical reactivity, driven by the presence of a terminal chlorine atom, allows for its use in the formation of various functional groups, making it a valuable compound in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, including experimental protocols and reaction pathways, to support its effective use in research and development.

Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its physical properties are summarized in the table below.

| Property | Value | Units | Reference |

| Molecular Formula | C₁₁H₂₃Cl | [1] | |

| Molecular Weight | 190.75 | g/mol | [1] |

| Melting Point | -16.9 | °C | [2] |

| Boiling Point | 242 | °C | [2] |

| Density | 0.87 | g/cm³ | [2] |

| Refractive Index | 1.4380 - 1.4410 | [2] | |

| Solubility | Practically insoluble in water. Soluble in non-polar organic solvents. | [3] | |

| LogP | 6.31 | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the C-Cl bond. As a primary alkyl halide, it readily undergoes nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

This compound can participate in both Sₙ2 and, to a lesser extent, Sₙ1 reactions. The Sₙ2 mechanism is generally favored due to the unhindered nature of the primary carbon bearing the chlorine atom.

-

Sₙ2 Reaction: A bimolecular reaction where a nucleophile attacks the carbon atom, and the chloride ion leaves simultaneously. This is a one-step process.

-

Sₙ1 Reaction: A unimolecular reaction that proceeds through a carbocation intermediate. This pathway is less common for primary alkyl halides like this compound due to the relative instability of the primary carbocation.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions (E1 and E2) to form undecene. Higher temperatures and the use of an alcoholic solvent favor elimination over substitution.[4][5]

-

E2 Reaction: A bimolecular, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the chlorine, leading to the formation of a double bond and the departure of the chloride ion.

-

E1 Reaction: A unimolecular, two-step process that begins with the slow formation of a carbocation, followed by deprotonation by a base to form an alkene.

Grignard Reaction

This compound can be used to prepare a Grignard reagent, undecylmagnesium chloride, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and is widely used in organic synthesis to form new carbon-carbon bonds.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halide molecules in the presence of sodium metal to form a new alkane with a longer carbon chain. Treating this compound with sodium would yield docosane.[6][7]

Experimental Protocols

Synthesis of this compound from 1-Undecanol (B7770649)

A common method for the preparation of this compound is the reaction of 1-undecanol with thionyl chloride (SOCl₂).

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 1-undecanol.

-

Slowly add thionyl chloride from the dropping funnel to the flask, keeping the temperature controlled with an ice bath due to the exothermic nature of the reaction.

-

After the addition is complete, heat the mixture to reflux for a period to ensure the reaction goes to completion.

-

After cooling, the reaction mixture is worked up by washing with water and a dilute solution of sodium bicarbonate to remove any remaining acid.

-

The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

The final product, this compound, is purified by distillation.

Determination of Boiling Point (Thiele Tube Method)

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The oil is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

-

The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

Determination of Melting Point

Procedure:

-

A small, dry sample of solidified this compound is loaded into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly.

-

The temperature range from which the first droplet of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.[9][10]

Spectroscopic Data

Infrared (IR) Spectrum

The IR spectrum of this compound exhibits characteristic peaks for C-H and C-Cl bonds.

-

C-H stretching: Strong absorptions in the range of 2850-2960 cm⁻¹.

-

C-H bending: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹.

-

C-Cl stretching: A characteristic absorption in the fingerprint region, typically around 650-750 cm⁻¹.

Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. The fragmentation pattern is typical for a long-chain alkyl halide, with prominent peaks corresponding to the loss of HCl and fragmentation of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show a triplet at approximately 3.5 ppm corresponding to the two protons on the carbon attached to the chlorine atom (-CH₂Cl). The other methylene (B1212753) protons along the chain will appear as a complex multiplet in the upfield region (around 1.2-1.8 ppm), and the terminal methyl protons will be a triplet at around 0.9 ppm.

-

¹³C NMR: The carbon attached to the chlorine will have a chemical shift of around 45 ppm. The other carbons in the alkyl chain will have chemical shifts in the range of 14-32 ppm.

Visualizations

Caption: Sₙ2 reaction mechanism of this compound.

Caption: E2 elimination reaction of this compound.

Caption: Formation of Grignard reagent from this compound.

Caption: Wurtz coupling reaction of this compound.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a fundamental building block in organic chemistry with well-defined physical and chemical properties. Its reactivity as a primary alkyl halide allows for a variety of synthetic transformations, making it a valuable tool for researchers and professionals in drug development and chemical synthesis. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for its safe and effective application in the laboratory.

References

- 1. Page loading... [guidechem.com]

- 2. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 3. This compound [webbook.nist.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. savemyexams.com [savemyexams.com]

- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

Synthesis of 1-Chloroundecane from Undecanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of 1-chloroundecane from undecanol (B1663989). It includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound is a valuable alkyl chloride intermediate used in the synthesis of a variety of organic compounds, including surfactants, quaternary ammonium (B1175870) salts, and active pharmaceutical ingredients. Its long alkyl chain imparts specific lipophilic properties to target molecules. The most common and direct route to this compound is through the nucleophilic substitution of the hydroxyl group of undecanol. This guide will focus on three principal methods for this conversion: the use of thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and the Lucas reagent (HCl/ZnCl₂).

Comparative Analysis of Synthesis Methods

The choice of synthetic method for converting undecanol to this compound depends on several factors, including desired yield, purity, scalability, and the sensitivity of other functional groups in the starting material. The following table summarizes the key quantitative data for the most common methods.

Table 1: Quantitative Data for the Synthesis of this compound from Undecanol

| Method | Reagents | Typical Reaction Time | Typical Temperature (°C) | Reported Yield (%) | Key Advantages | Key Disadvantages |

| Thionyl Chloride | SOCl₂ | 1-4 hours | 0 to reflux (approx. 79°C) | 70-90 | Gaseous byproducts (SO₂, HCl) simplify purification. | Reagent is corrosive and moisture-sensitive. |

| Phosphorus Pentachloride | PCl₅ | 1-3 hours | 0 to room temperature | 75-85 | Effective for primary alcohols. | Solid reagent can be difficult to handle; produces solid byproducts. |

| Lucas Reagent | conc. HCl, ZnCl₂ | Several hours to days | Reflux | 60-70 | Inexpensive reagents. | Slow reaction rate for primary alcohols; requires a catalyst.[1] |

Signaling Pathways and Reaction Mechanisms

The conversion of undecanol to this compound proceeds via nucleophilic substitution. The mechanism can vary depending on the reagent and reaction conditions.

Reaction with Thionyl Chloride

The reaction of a primary alcohol like undecanol with thionyl chloride typically proceeds through an Sₙ2 mechanism, especially in the presence of a base like pyridine. The hydroxyl group of the alcohol attacks the sulfur atom of thionyl chloride, forming an intermediate alkyl chlorosulfite. The chloride ion then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group, which decomposes to sulfur dioxide and a chloride ion.

References

An In-depth Technical Guide to 1-Chloroundecane: Molecular Structure and Properties

This technical guide provides a comprehensive overview of the molecular structure and weight of 1-chloroundecane, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Data

This compound is a halogenated aliphatic hydrocarbon. Its fundamental molecular and physical properties are summarized in the table below, providing a quantitative snapshot of the compound.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₂₃Cl | [1][2][3][4][5] |

| Molecular Weight | 190.75 g/mol | [3][4] |

| 190.753 g/mol | [1][5][6] | |

| 190.755 g/mol | [2] | |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 2473-03-2 | [1][2][5][6] |

| Canonical SMILES | CCCCCCCCCCCCl | [2][3][7] |

| Appearance | Colorless to Light yellow clear liquid | [2] |

| Density | 0.87 g/cm³ | [3] |

| Boiling Point | 242 °C | [3] |

| Monoisotopic Mass | 190.1488284 Da | [2][7] |

Molecular Structure Visualization

The molecular structure of this compound consists of an eleven-carbon straight chain (an undecyl group) with a chlorine atom attached to the first carbon atom. The logical relationship between the atoms is depicted in the following diagram.

Experimental Protocols

Representative Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

A gas chromatograph-mass spectrometer (GC-MS) system is used.

-

The GC is equipped with a non-polar capillary column (e.g., DB-5ms).

-

Helium is used as the carrier gas at a constant flow rate.

-

The injection port temperature is set to 250°C.

-

The GC oven temperature program is initiated at a low temperature (e.g., 50°C), held for a few minutes, and then ramped up to a higher temperature (e.g., 280°C) to ensure separation from any impurities.

-

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.

-

Mass Spectrometry Analysis:

-

As the this compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

The ion source is operated in electron ionization (EI) mode, with a standard electron energy of 70 eV.

-

The molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Data Acquisition: The detector records the abundance of each ion at different m/z values, generating a mass spectrum. The spectrum is analyzed to identify the molecular ion peak (corresponding to the molecular weight) and the characteristic fragmentation pattern, which can be used to confirm the structure. The NIST WebBook provides mass spectrum data for this compound obtained through this method.[6]

References

- 1. This compound [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Undecane, 1-chloro- | CAS 2473-03-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. PubChemLite - this compound (C11H23Cl) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloroundecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of 1-Chloroundecane, including detailed experimental protocols for their determination. The information herein is intended to support research and development activities where this compound is of interest.

Physicochemical Data of this compound

This compound is a halogenated alkane with the chemical formula C₁₁H₂₃Cl. Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its application in chemical synthesis and various industrial processes.

Table 1: Physical Properties of this compound

| Property | Value | Units |

| Boiling Point | 242 | °C |

| Density | 0.87 | g/cm³ |

| Melting Point | -16.9 | °C |

| Molar Mass | 190.75 | g/mol |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for the accurate measurement of the boiling point and density of liquid compounds such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, the distillation method is commonly employed.[6]

Protocol: Boiling Point Determination by Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a measured volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin to gently heat the flask. The liquid will start to vaporize.

-

Temperature Reading: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Collection: Record the temperature at which the vapor temperature stabilizes while the liquid is boiling and condensing in the condenser. This stable temperature is the boiling point of the substance.[7][8] It is important to note that the boiling point is pressure-dependent. For high accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.[7][8]

A micro-boiling point determination using a capillary tube is a suitable alternative when only a small amount of the substance is available.[8][9]

Density is a fundamental physical property defined as the mass per unit volume of a substance.[10] For liquids, this can be determined with high precision using a pycnometer or a graduated cylinder for a less precise measurement.

Protocol: Density Determination using a Graduated Cylinder

-

Mass of Empty Cylinder: Weigh a clean, dry 25 mL or 50 mL graduated cylinder on an analytical balance and record its mass.[11][12]

-

Volume Measurement: Carefully pour a known volume of this compound (e.g., 20 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus.[11]

-

Mass of Cylinder and Liquid: Reweigh the graduated cylinder containing the liquid and record the total mass.[11]

-

Calculation: Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the total mass. The density is then calculated using the formula: Density = Mass / Volume[10][11][13]

-

Repeatability: For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.[11][12]

Synthesis Workflow

The following diagram illustrates a common synthetic route for the preparation of 1-chloroalkanes, such as this compound, from the corresponding primary alcohol. The reaction with thionyl chloride is a widely used and effective method. A similar procedure has been described for the synthesis of 1-chlorohexane (B165106) and 1-chlorododecane.[14][15]

Caption: Synthetic pathway for this compound.

References

- 1. This compound CAS#: 2473-03-2 [m.chemicalbook.com]

- 2. This compound (CAS 2473-03-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. vernier.com [vernier.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. google.com [google.com]

- 14. What is 1-chlorododecane?_Chemicalbook [chemicalbook.com]

- 15. youtube.com [youtube.com]

Solubility of 1-Chloroundecane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloroundecane in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide also incorporates data for its close structural homologues, 1-chlorodecane (B1663957) and 1-chlorododecane (B51209), to provide a representative understanding of its solubility profile. The principle of "like dissolves like" generally governs the solubility of haloalkanes; they tend to be more soluble in organic solvents of similar polarity.[1][2]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₃Cl | [3][4][5][6] |

| Molecular Weight | 190.75 g/mol | [3][4][5][6] |

| Appearance | Colorless liquid | |

| Boiling Point | 245.4 °C | [3] |

| Density | 0.8677 g/cm³ at 20 °C | [3] |

| CAS Registry Number | 2473-03-2 | [3][4][5][6] |

Solubility Data

The following table summarizes the available solubility data for this compound and its close homologues, 1-chlorodecane and 1-chlorododecane, in a range of common organic solvents. It is important to note that much of the available data is qualitative. For the purpose of this guide, "soluble" indicates that the compound dissolves to a significant extent, though the exact quantitative value is not specified in the cited literature.

| Solvent | Solute | Solubility | Temperature (°C) | Reference |

| Alcohols | ||||

| Methanol | 1-Chlorododecane | Soluble | Not Specified | |

| Ethanol | 1-Chlorodecane | Soluble | Not Specified | |

| 1-Chlorododecane | Soluble | Not Specified | [7][8] | |

| Ketones | ||||

| Acetone | 1-Chlorododecane | Soluble | Not Specified | |

| Ethers | ||||

| Diethyl Ether | 1-Chlorodecane | Soluble | Not Specified | |

| Hydrocarbons | ||||

| Benzene | 1-Chlorododecane | Soluble | Not Specified | [7][8] |

| Hexane | 1-Chlorododecane | Soluble | Not Specified | [9] |

| Water | ||||

| Water | 1-Chlorodecane | Insoluble | Not Specified | [10][11] |

| 1-Chlorododecane | Insoluble (<0.007 g/L) | 20 | [7][8][12] |

Disclaimer: The quantitative solubility data for this compound is scarce in publicly available literature. The data presented for 1-chlorodecane and 1-chlorododecane should be considered as a reasonable approximation for the solubility behavior of this compound due to their structural similarity as long-chain 1-chloroalkanes.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in chemical and pharmaceutical research. The following are detailed methodologies for two common experimental techniques used to determine the solubility of compounds like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid solute in a solvent. It relies on the precise measurement of mass.

Methodology:

-

Saturation: A supersaturated solution is prepared by adding an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A constant temperature water bath is often used to maintain the desired temperature.

-

Phase Separation: After equilibration, the undissolved excess this compound is allowed to settle. A clear aliquot of the saturated supernatant is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved solute from being transferred.

-

Weighing: A known volume or mass of the clear, saturated solution is transferred to a pre-weighed container (e.g., an evaporating dish or beaker). The exact mass of the transferred solution is recorded.

-

Solvent Evaporation: The solvent is carefully evaporated from the container. This can be achieved by gentle heating in a fume hood, under a stream of inert gas (e.g., nitrogen), or by using a rotary evaporator. Care must be taken to avoid any loss of the non-volatile solute.

-

Drying and Final Weighing: Once the solvent is completely removed, the container with the solute residue is dried to a constant weight in a vacuum oven at a suitable temperature. The final mass of the container and solute is then recorded.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

Gas Chromatography (GC) Method

Gas chromatography is a powerful analytical technique that can be used to determine the concentration of a volatile solute in a solution, and thus its solubility.

Methodology:

-

Preparation of Saturated Solution: A saturated solution of this compound in the desired organic solvent is prepared using the same saturation and equilibration steps as described in the gravimetric method.

-

Calibration Standards: A series of standard solutions of this compound in the same organic solvent are prepared with known concentrations. These standards should bracket the expected solubility of the compound.

-

GC Analysis:

-

An aliquot of the clear, filtered supernatant from the saturated solution is taken and may be diluted if necessary to fall within the concentration range of the calibration standards.

-

The calibration standards and the sample solution are injected into the gas chromatograph.

-

The GC is equipped with a suitable column (e.g., a non-polar or semi-polar capillary column) and a detector, such as a Flame Ionization Detector (FID), which is sensitive to organic compounds.

-

The operating conditions of the GC (e.g., injector temperature, oven temperature program, detector temperature, and carrier gas flow rate) are optimized to achieve good separation and peak shape for this compound and the solvent.

-

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area of this compound against the concentration for the standard solutions.

-

The concentration of this compound in the saturated sample solution is determined by interpolating its peak area on the calibration curve.

-

The solubility is then reported in the desired units (e.g., g/100 mL, mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound in an organic solvent, applicable to both the gravimetric and gas chromatography methods.

Caption: Experimental workflow for determining the solubility of a compound in an organic solvent.

References

- 1. quora.com [quora.com]

- 2. embibe.com [embibe.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 1-Chlorodecane | Properties, Uses, Safety, Suppliers & SDS | Buy High-Purity 1-Chlorodecane Online – China Manufacturer [qiji-chem.com]

- 11. you-iggy.com [you-iggy.com]

- 12. 1-Chlorododecane | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of 1-Chloroundecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 1-Chloroundecane (CAS No. 2473-03-2), also known as undecyl chloride. The information is compiled and presented to meet the needs of professionals in research and development who handle this chemical. The following sections detail its physical and chemical properties, hazard classifications, toxicological profile, and recommended safety protocols, supported by visualizations of hazard relationships and experimental workflows.

Section 1: Chemical and Physical Properties

This compound is a colorless to light yellow, clear liquid.[1] Its fundamental physical and chemical properties are crucial for understanding its behavior in a laboratory setting and for conducting a proper risk assessment.

| Property | Value | Unit | Source(s) |

| Identifiers | |||

| CAS Number | 2473-03-2 | - | [1][2][3] |

| Molecular Formula | C₁₁H₂₃Cl | - | [1][2][3] |

| Molecular Weight | 190.75 | g/mol | [1][2] |

| IUPAC Name | This compound | - | [1] |

| Synonyms | Undecyl chloride, n-Undecyl chloride | - | [1] |

| Physical Properties | |||

| Appearance | Colorless to Light yellow clear liquid | - | [1] |

| Melting Point | -16.9 | °C | [4] |

| Boiling Point | 242 | °C | [2][4] |

| Density | 0.87 | g/cm³ | [2][4] |

| Refractive Index | 1.4380 - 1.4410 | - | [4] |

| Solubility & Partitioning | |||

| Water Solubility | Insoluble | - | [5] |

| LogP (Octanol/Water Partition Coeff.) | Data not available | - |

Section 2: Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to eye irritation, potential carcinogenicity, and environmental toxicity.[1][6]

GHS Hazard Classification

| Hazard Class | Category | Source(s) |

|---|---|---|

| Eye Irritation | 2 | [1][6] |

| Carcinogenicity | 2 | [1][6] |

| Specific target organ toxicity – single exposure | 3 | [1][6] |

| Hazardous to the aquatic environment, short-term (Acute) | Acute 1 | [1][6] |

| Hazardous to the aquatic environment, long-term (Chronic) | Chronic 1 |[1][6] |

Hazard Statements (H-Statements)

| Code | Statement | Source(s) |

|---|---|---|

| H319 | Causes serious eye irritation. | [1][6] |

| H336 | May cause drowsiness or dizziness. | [1][6][7] |

| H351 | Suspected of causing cancer. | [1][6][7] |

| H400 | Very toxic to aquatic life. | [1][6] |

| H410 | Very toxic to aquatic life with long lasting effects. |[1][6][7] |

Precautionary Statements (P-Statements)

| Code | Statement | Source(s) |

|---|---|---|

| P201 | Obtain special instructions before use. | [6][8] |

| P202 | Do not handle until all safety precautions have been read and understood. | [8] |

| P261 | Avoid breathing mist or vapours. | [6][8] |

| P273 | Avoid release to the environment. | [6][8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][8] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| P308+P313 | IF exposed or concerned: Get medical advice/attention. | [8] |

| P391 | Collect spillage. | [8] |

| P405 | Store locked up. | [1][9] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |[1][9] |

Section 3: Toxicological Information

-

Acute Toxicity: No specific LD50 or LC50 values were found for this compound.

-

Skin Corrosion/Irritation: While not a primary classified hazard, handling with gloves is recommended.[8]

-

Serious Eye Damage/Irritation: Classified as causing serious eye irritation (Category 2).[1][6]

-

Respiratory or Skin Sensitization: Data not available.

-

Germ Cell Mutagenicity: Data not available.

-

Carcinogenicity: Suspected of causing cancer (Category 2).[1][6]

-

Reproductive Toxicity: Data not available.

-

Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness (Category 3).[1][6]

-

Specific Target Organ Toxicity (Repeated Exposure): Data not available.

-

Aspiration Hazard: Data not available.

Section 4: Ecotoxicological Information

This compound is classified as very toxic to aquatic life, with long-lasting effects.[1][6] This necessitates stringent controls to prevent its release into the environment.

-

Acute Aquatic Toxicity: Category 1 (Very toxic to aquatic life).[1][6]

-

Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long lasting effects).[1][6]

-

Persistence and Degradability: The related compound 1-Chlorododecane was found to be readily biodegradable and is not expected to be persistent in the environment.[10]

-

Bioaccumulative Potential: 1-Chlorododecane is expected to have a high bioaccumulation potential.[10]

-

Mobility in Soil: 1-Chlorododecane is expected to have low mobility in soil.[10]

Section 5: Experimental Methodologies

Detailed experimental protocols for this compound are not provided in safety data sheets. However, the hazard classifications are typically based on standardized testing guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development).

Acute Oral Toxicity (General Protocol - e.g., OECD Test Guideline 423) The acute oral toxicity of a substance is commonly determined to assess the potential for adverse effects from a single oral dose. The "Acute Toxic Class Method" (OECD 423) is a sequential testing procedure that uses a small number of animals to assign a GHS classification.

-

Principle: A single dose of the substance is administered orally to a group of fasted animals (typically rodents).

-

Procedure: The test proceeds in a stepwise manner using a limited number of animals at each step. The outcome of the first step (e.g., mortality or evident toxicity) determines the next step: either dosing at a lower concentration, dosing more animals at the same concentration, or stopping the test.

-

Observation: Animals are observed for a period of up to 14 days for signs of toxicity and mortality. Body weight is recorded, and a gross necropsy is performed on all animals at the end of the observation period.

-

Endpoint: The result is not a precise LD50 value but rather an assignment to a GHS acute toxicity hazard category based on the observed mortality at specific dose levels.

Serious Eye Irritation (General Protocol - e.g., OECD Test Guideline 405) This test evaluates the potential of a substance to cause irritation or damage to the eye.

-

Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of an experimental animal (historically, the albino rabbit). The other eye remains untreated and serves as a control.

-

Procedure: After application, the eye is not washed for a specified period.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation. The severity of the lesions is scored.

-

Endpoint: The substance is classified based on the severity, persistence, and reversibility of the observed eye lesions. In vitro alternatives to animal testing are now widely encouraged and used where validated.

Section 6: Hazard Relationship and Safety Workflow

Visualizations help to clarify the logical flow from chemical properties to hazards and the necessary safety responses.

Caption: Logical flow from this compound's properties to its hazards and required safety measures.

Caption: Generalized workflow for an acute oral toxicity test (OECD Acute Toxic Class Method).

References

- 1. This compound [webbook.nist.gov]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 2473-03-2 [chemicalbook.com]

- 5. Decane, 1-chloro- (CAS 1002-69-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. npic.orst.edu [npic.orst.edu]

- 8. avankasei.co.jp [avankasei.co.jp]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. chemview.epa.gov [chemview.epa.gov]

The Carbon-Chlorine Bond in 1-Chloroundecane: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroundecane (C₁₁H₂₃Cl) is a long-chain primary chloroalkane whose reactivity is fundamentally governed by the nature of its carbon-chlorine (C-Cl) bond. This bond is characterized by its polarity and bond strength, which dictate the types of reactions it undergoes and the corresponding reaction rates. Due to the higher electronegativity of chlorine compared to carbon, the C-Cl bond is polarized, with the carbon atom carrying a partial positive charge (δ+) and the chlorine atom a partial negative charge (δ-). This electrophilic nature of the carbon atom makes it susceptible to attack by nucleophiles, leading to substitution reactions. Furthermore, the C-Cl bond, while relatively strong, can be cleaved under appropriate conditions to form reactive intermediates such as radicals or organometallic compounds. This guide provides an in-depth analysis of the reactivity of the C-Cl bond in this compound, focusing on key reaction types, mechanistic pathways, and relevant experimental considerations.

General Reactivity and Bond Characteristics

The reactivity of this compound is primarily centered around two main types of reactions: nucleophilic substitution and reactions involving the cleavage of the C-Cl bond to form organometallic reagents. Elimination reactions are also possible but are generally less favored for primary haloalkanes compared to their secondary and tertiary counterparts.

Table 1: General Properties and Bond Characteristics of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₂₃Cl | - |

| Molecular Weight | 190.75 g/mol | [1] |

| C-Cl Bond Polarity | The carbon atom is electrophilic (δ+) due to the electronegativity difference with chlorine. | [2] |

| C-Cl Bond Dissociation Energy | Approximately 346 kJ/mol | This is a typical value for primary chloroalkanes.[3] |

Nucleophilic Substitution Reactions

As a primary chloroalkane, this compound predominantly undergoes nucleophilic substitution via the Sₙ2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, leading to the simultaneous displacement of the chloride ion (the leaving group) and an inversion of stereochemistry at the carbon center. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.

dot

Caption: Generalized Sₙ2 reaction pathway for a primary chloroalkane.

Common Nucleophilic Substitution Reactions of this compound

Table 2: Overview of Common Nucleophilic Substitution Reactions

| Nucleophile | Reagent(s) | Product | Reaction Conditions | Expected Yield |

| Hydroxide (B78521) (OH⁻) | NaOH or KOH (aq) | Undecan-1-ol | Heating under reflux | High |

| Cyanide (CN⁻) | NaCN or KCN in ethanol (B145695)/water | Undecanenitrile | Heating under reflux | Good to High |

| Ammonia (NH₃) | Excess NH₃ in ethanol | Undecylamine | Heating in a sealed tube | Moderate |

Experimental Protocols

1. Hydrolysis to Undecan-1-ol

-

Principle: this compound is heated with an aqueous solution of a strong base, such as sodium hydroxide, to yield undecan-1-ol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place this compound and an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Add a few boiling chips and heat the mixture to reflux for 1-2 hours.

-

After cooling, the organic layer containing undecan-1-ol can be separated, washed, dried, and purified by distillation.

-

-

Monitoring: The reaction can be monitored by the disappearance of the organic layer of this compound (insoluble in aqueous NaOH) and the formation of a single phase or a new organic layer of the alcohol. The progress can also be tracked by thin-layer chromatography (TLC).

2. Synthesis of Undecanenitrile

-

Principle: The chloride is displaced by the cyanide ion to form a new carbon-carbon bond, extending the carbon chain by one.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide in a mixture of ethanol and water.

-

Add this compound to the solution.

-

Heat the mixture under reflux for several hours.

-

After the reaction is complete, the solvent is typically removed, and the product is extracted and purified.

-

-

Safety Note: This reaction should be performed in a well-ventilated fume hood as cyanide salts are highly toxic. Acidification of the reaction mixture will produce toxic hydrogen cyanide gas.

Grignard Reagent Formation

The C-Cl bond in this compound can be cleaved by reaction with magnesium metal in an anhydrous ether solvent to form an organomagnesium halide, commonly known as a Grignard reagent (undecylmagnesium chloride). This reaction transforms the electrophilic carbon of the C-Cl bond into a highly nucleophilic carbon.

dot

Caption: Formation of undecylmagnesium chloride.

Experimental Protocol for Grignard Reagent Formation

-

Principle: An ethereal solution of this compound is reacted with magnesium turnings under strictly anhydrous conditions.

-

Procedure:

-

All glassware must be thoroughly dried (e.g., oven-dried) and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium.

-

A solution of this compound in the anhydrous ether is added dropwise from the dropping funnel.

-

The reaction is often initiated by adding a small crystal of iodine or by gentle warming.

-

Once initiated, the reaction is typically exothermic and may proceed with gentle reflux. The addition rate of the this compound solution should be controlled to maintain a steady reaction.

-

-

Key Considerations: The absence of water is critical for the success of this reaction, as Grignard reagents are strong bases and will react with any protic species, including water, alcohols, and carboxylic acids.

Logical Workflow for Reactivity Studies

The investigation of the reactivity of this compound can be systematically approached as illustrated in the following workflow diagram.

References

Undecyl Chloride: A Comprehensive Technical Guide to 1-Chloroundecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-chloroundecane, a long-chain alkyl halide also known by its synonym, undecyl chloride. This document consolidates essential chemical and physical properties, spectroscopic data, and detailed experimental protocols for its synthesis and purification. Furthermore, it explores the applications of this compound in organic synthesis, with a particular focus on its role as an alkylating agent in the development of pharmaceutical compounds, such as quaternary ammonium (B1175870) salts. This guide is intended to be a comprehensive resource for researchers and professionals in chemistry and drug discovery.

Introduction

This compound (undecyl chloride) is a monochlorinated alkane that serves as a versatile intermediate in various chemical syntheses. Its bifunctional nature, possessing a long, lipophilic alkyl chain and a reactive chloro group, makes it a valuable building block for introducing the undecyl moiety into a range of molecular scaffolds. This is particularly relevant in the synthesis of surfactants and active pharmaceutical ingredients (APIs). The presence of chlorine, a common halogen in pharmaceuticals, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide will delve into the fundamental characteristics and practical applications of this important chemical compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | Undecyl chloride, n-Undecyl chloride | [3] |

| CAS Number | 2473-03-2 | [2] |

| Molecular Formula | C₁₁H₂₃Cl | [2] |

| Molecular Weight | 190.75 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 242 °C | [2] |

| Melting Point | -16.9 °C | [2] |

| Density | 0.87 g/cm³ | [2] |

| Refractive Index | 1.4380-1.4410 | [2] |

| Monoisotopic Mass | 190.1488284 Da | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum for this compound is limited, data for homologous chloroalkanes and general principles of NMR spectroscopy allow for a confident prediction of its spectral features.[2]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~3.5 | Triplet | -CH ₂-Cl |

| ~1.7 | Quintet | -CH₂-CH₂ -Cl | |

| ~1.2-1.4 | Multiplet | -(CH ₂)₈- | |

| ~0.9 | Triplet | CH ₃- | |

| ¹³C NMR | ~45 | -C H₂-Cl | |

| ~33 | -CH₂-C H₂-Cl | ||

| ~22-32 | -(C H₂)₈- | ||

| ~14 | C H₃- |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern for a long-chain alkyl chloride. The molecular ion peak (M⁺) would be observed at m/z 190 and 192 in an approximate 3:1 ratio, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[3] A prominent fragment is often observed at m/z 91 (and 93), which can be attributed to the formation of a cyclic chloronium ion.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands:[5]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2850-2960 | C-H stretch | Alkyl (CH₂, CH₃) |

| 1465 | C-H bend | Alkyl (CH₂) |

| 650-750 | C-Cl stretch | Alkyl chloride |

Synthesis and Experimental Protocols

This compound is most commonly synthesized from its corresponding alcohol, 1-undecanol (B7770649), via nucleophilic substitution. Reagents such as thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), or concentrated hydrochloric acid (HCl) can be employed for this transformation.[6][7] The reaction with thionyl chloride is often preferred in a laboratory setting due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Synthesis of this compound from 1-Undecanol using Thionyl Chloride

This protocol is adapted from standard procedures for the conversion of primary alcohols to alkyl chlorides.[8]

Reaction:

Figure 1. Synthesis of this compound from 1-undecanol.

Materials:

-

1-Undecanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalytic amount)

-

Anhydrous diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and an addition funnel.

-

Add 1-undecanol to the flask, followed by a catalytic amount of pyridine.

-

Cool the flask in an ice-water bath.

-

Slowly add thionyl chloride dropwise from the addition funnel to the stirred solution of 1-undecanol. The addition should be controlled to maintain a gentle reaction rate.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to a gentle reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture into a separatory funnel containing cold water and diethyl ether.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Purification Workflow

Figure 2. General workflow for the purification of this compound.

Applications in Drug Development

The primary utility of this compound in pharmaceutical synthesis is as an alkylating agent.[9] The undecyl chain can be introduced into various molecules to increase their lipophilicity, which can enhance membrane permeability and alter the drug's pharmacokinetic profile. A significant application is in the synthesis of quaternary ammonium compounds (QACs).

Synthesis of Quaternary Ammonium Compounds (QACs)

QACs are a class of compounds characterized by a positively charged nitrogen atom bonded to four alkyl or aryl groups.[10] They are widely used as antiseptics, disinfectants, and preservatives in pharmaceutical formulations.[11] Benzalkonium chloride is a well-known example of a QAC with antimicrobial properties.[12] Analogues of such compounds can be synthesized using this compound. The general synthesis involves the reaction of a tertiary amine with this compound in what is known as a Menshutkin reaction.[13]

Generalized Reaction Scheme:

Figure 3. General synthesis of a quaternary ammonium compound.

This reaction allows for the creation of a diverse library of QACs by varying the structure of the tertiary amine, enabling the modulation of the compound's biological activity and physical properties.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause serious eye irritation and may cause drowsiness or dizziness.[2] It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate safety precautions must be taken when handling this chemical.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

Conclusion

This compound, also known as undecyl chloride, is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis from 1-undecanol is a straightforward process, and its utility as an alkylating agent makes it a key component in the synthesis of various organic molecules, including pharmaceutically relevant quaternary ammonium compounds. This guide provides the essential technical information for the safe and effective use of this compound in a research and development setting.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. lcms.cz [lcms.cz]

- 13. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Undecyl Moiety: A Technical Guide to the Research Applications of 1-Chloroundecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroundecane (C₁₁H₂₃Cl) is a long-chain chlorinated alkane that, due to its chemical properties, holds significant potential as a versatile intermediate and building block in various fields of chemical research and development. Its undecyl chain provides a desirable level of lipophilicity, while the terminal chlorine atom serves as a reactive site for a multitude of nucleophilic substitution reactions. This technical guide explores the potential research applications of this compound, providing quantitative data, detailed experimental protocols for key synthetic transformations, and visual workflows to facilitate its integration into research and development pipelines. While specific literature on this compound is limited, its applications can be extrapolated from research on its homologous counterparts, such as 1-chlorodecane (B1663957) and 1-chlorododecane.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research. The following table summarizes key quantitative data for this compound and its close homologs, 1-chlorodecane and 1-chlorododecane, for comparative purposes.

| Property | This compound | 1-Chlorodecane | 1-Chlorododecane |

| CAS Number | 2473-03-2 | 1002-69-3 | 112-52-7 |

| Molecular Formula | C₁₁H₂₃Cl | C₁₀H₂₁Cl | C₁₂H₂₅Cl |

| Molecular Weight ( g/mol ) | 190.76 | 176.72 | 204.78 |

| Boiling Point (°C) | 242 | 223 | 260 |

| Melting Point (°C) | -16.9 | -34 | -9 |

| Density (g/cm³ at 20°C) | 0.867 | 0.869 | 0.863 |

| Refractive Index (n²⁰/D) | 1.445 | 1.442 | 1.446 |

Potential Research Applications

The reactivity of the carbon-chlorine bond in this compound makes it a valuable precursor in a variety of synthetic applications.

Synthesis of Surfactants: Quaternary Ammonium (B1175870) Compounds

Long-chain quaternary ammonium compounds (QACs) are widely used as surfactants, disinfectants, and phase-transfer catalysts. The undecyl group from this compound imparts the necessary hydrophobic character to these molecules. The synthesis typically involves the Menshutkin reaction, where a tertiary amine is alkylated with an alkyl halide.

This protocol describes the synthesis of a representative QAC from this compound.

Materials:

-

This compound

-

Trimethylamine (B31210) (gas or solution in a suitable solvent like ethanol)

-

Anhydrous ethanol (B145695) (or another suitable polar aprotic solvent)

-

Round-bottom flask equipped with a reflux condenser and a gas inlet (if using gaseous trimethylamine)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

-

If using gaseous trimethylamine, bubble the gas through the solution with vigorous stirring. If using a solution, add an excess (typically 1.5-2 equivalents) of the trimethylamine solution to the flask.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate analytical technique.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, undecyltrimethylammonium chloride, will likely precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Workflow for the synthesis of Undecyltrimethylammonium Chloride.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide. This compound can serve as the electrophile in this reaction, allowing for the introduction of the undecyl group to form long-chain ethers, which have applications as non-ionic surfactants and specialty solvents.

This protocol outlines the synthesis of undecyl phenyl ether from this compound and phenol (B47542).

Materials:

-

This compound

-

Phenol

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

-

A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve phenol (1 equivalent) in the chosen solvent.

-

Add powdered NaOH or KOH (1.1 equivalents) to the solution and stir until the phenol is converted to the sodium or potassium phenoxide salt. This may require gentle heating.

-

Add this compound (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-12 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography or distillation under reduced pressure.

Workflow for the Williamson Ether Synthesis of Undecyl Phenyl Ether.

Synthesis of Corrosion Inhibitors

Long-chain alkylamines and their derivatives are effective corrosion inhibitors for various metals, particularly in acidic environments. The long alkyl chain of this compound provides a hydrophobic barrier on the metal surface. This compound can be used to synthesize such inhibitors by reacting it with various amines or heterocyclic compounds.

This protocol describes a two-step synthesis of a potential corrosion inhibitor.

Materials:

-

This compound

-

A suitable base (e.g., potassium carbonate)

-

A polar aprotic solvent (e.g., acetonitrile)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine (a large excess to favor mono-alkylation, e.g., 10 equivalents) in acetonitrile.

-

Add potassium carbonate (2 equivalents based on this compound).

-

Add this compound (1 equivalent) dropwise to the stirred mixture.

-

Heat the reaction to reflux for 24-48 hours.

-

Monitor the reaction for the disappearance of this compound.

-

Cool the reaction mixture and filter off the inorganic salts.

-

Remove the solvent and excess ethylenediamine under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Workflow for the synthesis of a potential corrosion inhibitor.

Intermediate in Pharmaceutical and Agrochemical Synthesis

As a primary alkyl halide, this compound can be used to introduce the undecyl group into more complex molecules, which is a common strategy in drug discovery to modulate the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of a drug candidate. The undecyl chain can interact with hydrophobic pockets in biological targets or enhance membrane permeability. While specific examples in publicly available literature are scarce, its utility as an alkylating agent is a fundamental principle in medicinal and agricultural chemistry.

Conclusion

This compound is a valuable, albeit under-explored, chemical intermediate with significant potential in various research and development sectors. Its utility as a precursor for surfactants, corrosion inhibitors, and specialty ethers, as well as its role as an alkylating agent in the synthesis of bioactive molecules, makes it a compound of interest for chemists in both academia and industry. The protocols and data presented in this guide provide a foundational framework for researchers to begin exploring the synthetic applications of this compound in their own work. Further research into the specific applications of this compound is warranted and is likely to uncover novel uses in material science, organic synthesis, and drug discovery.

Methodological & Application

Application Notes and Protocols for 1-Chloroundecane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-chloroundecane, a versatile C11 alkylating agent, in various organic synthesis transformations. The protocols outlined below are foundational and may require optimization based on specific substrate reactivity and laboratory conditions.

Overview of this compound

This compound (C₁₁H₂₃Cl) is a colorless to light yellow liquid, valuable in organic synthesis for introducing the undecyl group into a variety of molecular scaffolds. This long alkyl chain can significantly modify the lipophilicity, steric hindrance, and other physicochemical properties of a molecule, which is of particular interest in drug development and materials science.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₂₃Cl |

| Molecular Weight | 190.76 g/mol |

| Boiling Point | 245.4 °C |

| Density | 0.8677 g/cm³ at 20 °C[1] |

| Appearance | Colorless to light yellow liquid |

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the formation of ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide, such as this compound.[2][3] This reaction is widely used to append long alkyl chains to phenols and alcohols, thereby increasing their lipophilicity.

Protocol: Synthesis of Undecyl Phenyl Ether

This protocol details the synthesis of undecyl phenyl ether from phenol (B47542) and this compound.

Reaction Scheme:

Caption: Williamson Ether Synthesis of Undecyl Phenyl Ether.

Materials:

-

Phenol

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Add this compound (1.1 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 56 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by flash column chromatography if necessary.